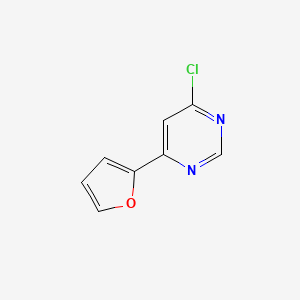

4-Chloro-6-(furan-2-yl)pyrimidine

Vue d'ensemble

Description

4-Chloro-6-(furan-2-yl)pyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of 4-chloro starting material at elevated temperatures with an alkylamine . The facility by which the 4-chloro group of pyrrolo[2,3-d]pyrimidines serves as a leaving group for a variety of nucleophilic substitutions is well established .Molecular Structure Analysis

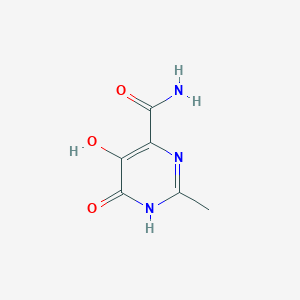

The molecular structure of this compound is characterized by the presence of a pyrimidine ring and a furan ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the furan ring is a five-membered ring with an oxygen atom .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, have been found to exhibit various biological activities, which are attributed to their ability to undergo a variety of chemical reactions . For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique

Quantum Chemical Characterization

- Hydrogen Bonding Sites in Pyrimidine Derivatives : A study explored hydrogen bonding sites in derivatives of pyrimidine, including a compound similar to 4-Chloro-6-(furan-2-yl)pyrimidine. This research utilized quantum chemistry methods to analyze molecular electrostatic potential maps and energetic parameters of complexation reactions, identifying major hydrogen bonding sites in these derivatives (Traoré et al., 2017).

Synthesis and Biological Activity

- New Derivatives with Plant Growth Stimulating Effect : Research on the synthesis of new derivatives, including those with a furan ring, has shown pronounced plant growth stimulating effects. These findings indicate potential applications in agriculture and botany (Pivazyan et al., 2019).

- Anticancer Drug Intermediates : Compounds similar to this compound have been used as intermediates in the synthesis of small molecule anticancer drugs, demonstrating their utility in medicinal chemistry (Kou & Yang, 2022).

Structural and Pharmaceutical Research

- Crystallography and Polymorphism : Studies have been conducted on the crystal structure of related compounds, revealing details about their molecular conformations and potential implications for drug design (Novina et al., 2016).

- Antibacterial Properties : Certain derivatives have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Verbitskiy et al., 2017).

Advanced Material Science Applications

- Nonlinear Optical Exploration : The pyrimidine ring, a core component of this compound, has been studied for its potential applications in nonlinear optics and medicine due to its presence in DNA and RNA. This research highlights the importance of such compounds in high-tech applications (Hussain et al., 2020).

Mécanisme D'action

Target of Action

4-Chloro-6-(furan-2-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.

Biochemical Pathways

The inhibition of protein kinases affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . These processes are part of complex biochemical pathways that maintain the normal functioning of cells. Disruption of these pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation.

Result of Action

The inhibition of protein kinases by this compound can lead to the disruption of normal cellular processes. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death. This makes the compound of interest in the development of anticancer agents .

Safety and Hazards

Orientations Futures

Future research on 4-Chloro-6-(furan-2-yl)pyrimidine and its derivatives could focus on further exploring their biological activities and developing new therapeutic applications . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propriétés

IUPAC Name |

4-chloro-6-(furan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKFQGBIOXSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

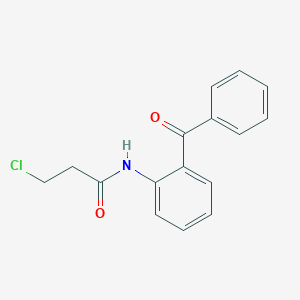

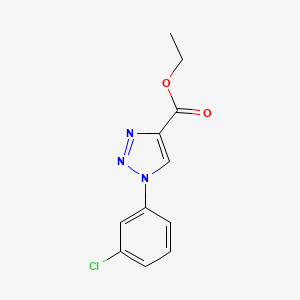

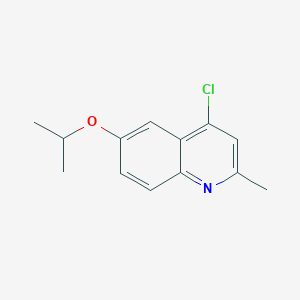

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3373120.png)

![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)

![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)

![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)

![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)